molecular formula C18H17FN2O3S B2852790 N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-42-2

N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2852790
CAS No.: 898423-42-2
M. Wt: 360.4
InChI Key: CMAIOGSKEHGVPT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic pyrido[3,2,1-ij]quinoline core. The molecule incorporates a 3-oxo group within its partially saturated hexahydro ring system and a sulfonamide moiety linked to a 2-fluorophenyl substituent. The 2-fluoro substitution on the phenyl ring is hypothesized to modulate electronic and steric properties, influencing both binding affinity and pharmacokinetic behavior. Crystallographic characterization of such compounds often employs SHELX software for structure refinement, a standard in small-molecule crystallography .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAIOGSKEHGVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridoquinoline core with a sulfonamide moiety. The presence of the 2-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological properties due to their unique electronic characteristics.

Antitumor Activity

Research has demonstrated that derivatives of pyridoquinoline compounds can exhibit significant antitumor activity. For instance, studies on similar compounds have shown that the introduction of halogen groups, particularly fluorine, enhances their potency against various cancer cell lines. The compound has been evaluated for its ability to inhibit c-Met kinase activity—a critical target in cancer therapy.

  • In Vitro Studies : In vitro evaluations indicated that the compound exhibits moderate to excellent antiproliferative activity against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar pyridoquinoline derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

  • Comparison with Standard Antibiotics : In comparative studies against standard antibiotics such as ciprofloxacin and gatifloxacin, certain derivatives demonstrated comparable or superior antibacterial activity .

Case Study 1: Anticancer Efficacy

A study focused on a series of quinoline derivatives revealed that compounds with structural similarities to this compound exhibited IC50 values in the nanomolar range against c-Met kinase. The most potent derivative showed an IC50 value of 1.04 nM .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial efficacy of synthesized pyridoquinolone derivatives against various bacterial strains. Compounds were assessed at concentrations of 50 and 100 µg/ml. Notably, certain derivatives exhibited up to 89% potency compared to standard treatments .

Summary of Findings

Biological ActivityObservationsReference
Antitumor ActivityModerate to excellent activity against A549 and U87MG cell lines; c-Met IC50 = 1.04 nM
Antimicrobial ActivityComparable efficacy to ciprofloxacin against Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural homology with derivatives bearing varied para- and ortho-substituted phenyl sulfonamide groups. Key analogs include:

  • N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
  • 3-Oxo-N-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Substituent Effects on Physicochemical Properties

The substituent at the phenyl ring critically impacts molecular properties:

Compound Substituent (Position) Electronic Nature logP (Predicted) Solubility (Inference)
N-(2-fluorophenyl)-...sulfonamide 2-F Electron-withdrawing ~2.8 Moderate (Polar F enhances H2O interaction)
N-(4-methoxyphenyl)-...sulfonamide 4-OCH3 Electron-donating ~2.1 Higher (OCH3 increases polarity)
N-(4-trifluoromethylphenyl)-...sulfonamide 4-CF3 Strongly electron-withdrawing, lipophilic ~3.5 Lower (CF3 increases hydrophobicity)
  • This may improve target engagement but reduce membrane permeability compared to non-halogenated analogs.
  • 4-Methoxyphenyl : The para-methoxy group donates electron density, decreasing sulfonamide acidity and possibly reducing binding to electron-deficient enzyme pockets. However, its polarity may improve aqueous solubility .
  • 4-Trifluoromethylphenyl : The CF3 group combines strong electron withdrawal with high lipophilicity, likely enhancing blood-brain barrier penetration but risking metabolic instability due to increased cytochrome P450 interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the bicyclic pyridoquinoline core, followed by sulfonamide coupling. Key steps include:

  • Core Synthesis : Cyclocondensation of substituted pyridine and quinoline precursors under acidic or basic catalysis (e.g., H₂SO₄ or K₂CO₃) at 80–100°C .
  • Sulfonamide Coupling : Reaction with 2-fluorophenylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Monitoring : Thin-layer chromatography (TLC) with UV visualization and NMR for intermediate validation .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions, aromatic protons, and fluorophenyl integration (e.g., δ 7.2–7.8 ppm for fluorophenyl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry. Structural analogs show moderate solubility in DMSO (~10 mM) but limited aqueous solubility (<1 mM) .
  • Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). The 2-fluorophenyl group enhances stability against hydrolysis compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s binding affinity to target proteins compared to other aryl groups?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with chlorine, methyl, or methoxy substituents. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets). Fluorine’s electronegativity often enhances binding via polar interactions or reduced metabolic degradation .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to map fluorine’s role in hydrophobic pockets or hydrogen-bond networks .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ variability) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or protocol-dependent biases .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

Q. What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • QSAR Models : Train models on datasets of sulfonamide derivatives to predict logP, BBB permeability, and CYP450 metabolism .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using GastroPlus™, incorporating solubility, permeability, and hepatic clearance data .

Notes

  • Fluorine’s role in enhancing metabolic stability and target binding is a recurring theme in advanced SAR studies .
  • Contradictions in biological data often stem from assay variability, emphasizing the need for standardized protocols .

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